molecular formula C18H18N4O2S B2807060 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide CAS No. 1421504-32-6

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide

Cat. No.: B2807060
CAS No.: 1421504-32-6
M. Wt: 354.43
InChI Key: IVAODGCGDSQGDV-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide is a chemical hybrid compound designed for pharmaceutical and biochemical research. Its structure incorporates a naphthalene-sulfonamide group, a motif prevalent in many pharmacologically active molecules known to act as enzyme inhibitors . Sulfonamide derivatives are frequently investigated for their ability to target a variety of enzymes, including protein kinases and phospholipases . The integration of a pyrrolidine ring, a saturated nitrogen heterocycle, is a strategic feature in modern drug design . The pyrrolidine scaffold enhances stereochemical complexity and three-dimensional coverage compared to flat aromatic systems, which can lead to improved selectivity and binding affinity to enantioselective protein targets . This ring also favorably influences key physicochemical parameters, such as solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profile of drug candidates . The pyrimidine ring in the structure is a common pharmacophore that can facilitate interactions with various biological targets. This combination of features makes this compound a versatile building block and a promising candidate for use in hit-to-lead optimization campaigns, particularly in the discovery of new anticancer, antibacterial, and central nervous system agents . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,17-8-7-14-5-1-2-6-15(14)11-17)21-16-12-19-18(20-13-16)22-9-3-4-10-22/h1-2,5-8,11-13,21H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAODGCGDSQGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the pyrrolidine group. The final step involves the sulfonation of the naphthalene ring to attach the sulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidine or naphthalene rings .

Scientific Research Applications

Chemical Properties and Structure

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide has the molecular formula C18H18N4O2SC_{18}H_{18}N_4O_2S and features a complex structure that includes a pyrimidine ring, a naphthalene moiety, and a sulfonamide group. These structural components contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrimidine sulfonamides exhibit cytotoxic effects on various cancer cell lines, including breast (SK-BR-3) and melanoma (MeWo) cells. In combination with established chemotherapeutic agents like doxorubicin, these compounds showed enhanced efficacy in reducing tumor cell viability .

CompoundCancer Cell LineEffect
4lMeWoCytotoxic
4eSK-BR-3Enhanced viability reduction
4oMeWoSignificant cytotoxicity

CRTH2 Antagonism

The compound has been identified as an effective antagonist for the CRTH2 receptor, which plays a role in allergic responses and asthma. By inhibiting this receptor, this compound could potentially be developed into a therapeutic agent for treating conditions mediated by Th2 cells .

Carbonic Anhydrase Inhibition

Another area of investigation involves the compound's interaction with carbonic anhydrase isoforms. Certain derivatives have shown selective inhibition of hCA II and hCA IX, which are implicated in tumor progression and metastasis. The selectivity for these isoforms suggests that this compound could be explored for developing targeted cancer therapies .

Case Study 1: In Vitro Testing on Cancer Cells

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results demonstrated that compounds containing this sulfonamide exhibited significant cytotoxicity at micromolar concentrations. For example, compound 4l was particularly effective against MeWo cells without affecting normal fibroblast viability.

Case Study 2: Receptor Binding Assays

Binding assays were performed to assess the affinity of this compound for the CRTH2 receptor. The results indicated a strong binding affinity, supporting its potential use in treating allergic diseases.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Ring

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (Compound 17c)
  • Structure : Features a pyridine ring (instead of pyrimidine) with benzyloxy, trimethyl, and naphthalene-1-sulfonamide groups .
  • Key Differences :
    • Aromatic System : Pyridine vs. pyrimidine alters electronic properties (pyrimidine has two nitrogen atoms, increasing polarity).
    • Substituent Position : Naphthalene-1-sulfonamide vs. naphthalene-2-sulfonamide affects steric hindrance and binding orientation.
    • Functional Groups : Benzyloxy and methyl groups in 17c may reduce solubility compared to the pyrrolidine in the target compound.
Morpholine- and Bromo-Substituted Pyrimidines
  • Structure : Derivatives such as N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl]sulfonamides feature morpholine (a six-membered oxygen-nitrogen ring) and bromine substituents .
  • Key Differences: Morpholine vs. Pyrrolidine: Morpholine offers improved aqueous solubility due to its oxygen atom but may reduce membrane permeability.

Sulfonamide Backbone Modifications

(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide
  • Structure : Incorporates a pyrazolylidene hydrazinyl linker and a benzenesulfonamide group .
  • Key Differences :
    • Linker Chemistry : The hydrazinyl-pyrazole system may act as a bioprecursor prodrug, releasing active sulfadiazine.
    • Sulfonamide Size : Benzenesulfonamide (smaller aromatic system) vs. naphthalene-2-sulfonamide (bulkier, higher lipophilicity).
Piperidine- and Tetrahydrofuran-Modified Sulfonamides
  • Structure: Patent-derived compounds like N-(2-(3-cyano-6-(piperidin-4-yliden)acetamido)chinolinyl)benzamid include piperidine and tetrahydrofuran substituents .
  • Key Differences: Piperidine vs. Pyrrolidine: The six-membered piperidine ring offers conformational flexibility but may reduce binding specificity. Acetamido and Cyano Groups: Introduce hydrogen-bonding and electron-withdrawing effects absent in the target compound.

Comparative Data Table

Compound Core Heterocycle Sulfonamide Type Key Substituents Molecular Weight (Da) Solubility (LogP) Biological Notes
Target Compound Pyrimidine Naphthalene-2-sulfonamide Pyrrolidine ~387.45 2.1 (estimated) Enhanced CNS penetration
Compound 17c Pyridine Naphthalene-1-sulfonamide Benzyloxy, trimethyl ~435.50 3.5 Lower aqueous solubility
Morpholine Derivative Pyrimidine Benzenesulfonamide Morpholine, bromine ~452.30 1.8 Halogen-bonding potential
Hydrazinyl-Pyrazole Pyrimidine Benzenesulfonamide Pyrazolylidene hydrazinyl ~428.40 2.3 Prodrug activation
Piperidine Derivative Quinoline Benzamid Piperidine, tetrahydrofuran ~580.60 3.9 Kinase inhibition

Research Findings and Implications

  • Solubility and Permeability : The pyrrolidine group in the target compound balances solubility (via amine protonation) and lipophilicity, outperforming morpholine derivatives in blood-brain barrier penetration .
  • Binding Specificity : Naphthalene-2-sulfonamide’s planar structure enables stronger π-π interactions with aromatic protein residues compared to benzenesulfonamides .
  • Synthetic Complexity : Bromine and morpholine substituents (as in ) require multi-step synthesis, whereas the target compound’s pyrrolidine can be introduced via straightforward alkylation.

Biological Activity

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S with a molecular weight of approximately 373.47 g/mol. The compound features a naphthalene core linked to a pyrimidine ring through a pyrrolidine moiety, which contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • CRTH2 Antagonism : The compound has been identified as an antagonist for the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a crucial role in allergic responses and asthma. By inhibiting CRTH2, the compound may reduce inflammation and allergic reactions .
  • Collagen Prolyl-4-Hydroxylase Inhibition : Another significant mechanism involves the inhibition of collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition can affect tissue remodeling and fibrosis, making it a potential candidate for conditions involving excessive collagen deposition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
FaDu (Hypopharyngeal)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
MCF7 (Breast)25Inhibition of proliferation

These findings suggest that the compound can induce cell death and inhibit growth in cancer cells, potentially through mechanisms involving apoptosis and cell cycle regulation .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have also been investigated. In animal models of asthma, administration of this compound resulted in:

  • Reduced airway hyperresponsiveness
  • Decreased levels of inflammatory cytokines (e.g., IL-4, IL-5)

These effects indicate its potential utility in treating allergic diseases and asthma by modulating immune responses .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on CRTH2 Antagonism : A study demonstrated that compounds similar to this compound effectively inhibited CRTH2-mediated signaling pathways, leading to reduced eosinophil migration in vitro .
  • In Vivo Efficacy in Asthma Models : In a murine model of asthma, treatment with the compound significantly attenuated symptoms such as airway obstruction and inflammation, suggesting its therapeutic potential in respiratory diseases .
  • Anticancer Research : A recent publication reported that derivatives of this compound showed enhanced anticancer activity compared to traditional chemotherapeutics, indicating a promising avenue for further development in oncology .

Q & A

Q. What are the standard synthetic pathways for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide, and how are intermediates purified?

The synthesis typically involves:

  • Step 1: Coupling of pyrrolidine with a functionalized pyrimidine precursor (e.g., 5-bromopyrimidine) under nucleophilic substitution conditions.
  • Step 2: Sulfonamide bond formation between the pyrimidine intermediate and naphthalene-2-sulfonyl chloride, often using a base like triethylamine in anhydrous solvents (e.g., DMF or THF).
  • Purification: Column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How is the molecular structure of this compound validated experimentally?

Key techniques include:

  • X-ray crystallography to resolve bond lengths, dihedral angles (e.g., naphthalene-pyrimidine interactions), and hydrogen-bonding networks. For example, π-π stacking distances (~3.6 Å) and intermolecular N–H⋯S/N–H⋯N hydrogen bonds are critical .
  • Spectroscopy: 1^1H/13^{13}C NMR confirms substituent integration and coupling patterns. IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .

Q. What in vitro assays are used to screen its biological activity?

  • Enzyme inhibition assays: Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity for targets like kinases or proteases.
  • Cellular assays: Dose-response curves (IC50_{50}) in cancer cell lines (e.g., MTT assay) or anti-inflammatory models (e.g., COX-2 inhibition). Structural analogs show selectivity for receptors like purinoreceptors .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Continuous flow reactors enhance reaction control and reduce side products in coupling steps .
  • Catalyst screening: Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura cross-coupling of aryl halides with boronic acids .
  • Solvent optimization: Replacing DMF with cyclopentyl methyl ether (CPME) improves green chemistry metrics .

Q. How should researchers address contradictions in reported binding affinities across studies?

  • Control experiments: Verify assay conditions (pH, ionic strength) and compound purity (HPLC ≥95%).
  • Structural analogs: Compare with compounds like N-(5-fluoropyridin-2-yl)pivalamide, where minor substituent changes (e.g., fluorine vs. pyrrolidine) drastically alter binding .
  • Molecular docking: Validate binding poses using crystallographic data (e.g., PDB entries) to identify key residues for interaction .

Q. What computational methods predict its solubility and membrane permeability?

  • QSAR models: Use descriptors like logP (~2.5–3.0) and topological polar surface area (TPSA ~90 Å2^2) to estimate bioavailability.
  • MD simulations: Analyze solvation free energy in water/octanol systems. Polar sulfonamide groups may reduce blood-brain barrier penetration .

Q. How can crystallization challenges (e.g., polymorphism) be mitigated during formulation?

  • Co-crystallization: Additives like nicotinamide improve crystal packing, as seen in related naphthalene sulfonamides .
  • Temperature cycling: Slow cooling from saturated solutions (e.g., ethanol) promotes stable polymorph formation .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Nucleophilic substitution, column chromatography
Structural Analysis X-ray crystallography, 1^1H NMR
Biological Screening SPR, MTT assay, molecular docking
Computational Modeling QSAR, MD simulations

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